4-Bromo-2-iodo-5-methylphenol is an organic compound categorized as a halogenated phenol. Its molecular formula is , with a molecular weight of approximately 312.93 g/mol. The compound features a phenolic ring that is substituted with both bromine and iodine atoms, along with a methyl group at the 5-position. This unique arrangement of halogen substituents contributes to its distinct chemical reactivity and potential biological activities, making it a subject of interest in various fields including pharmacology and industrial chemistry.
The chemical behavior of 4-Bromo-2-iodo-5-methylphenol is influenced by the presence of halogens, which can participate in nucleophilic substitution reactions. The bromine atom can undergo electrophilic aromatic substitution, while the iodine can facilitate reactions such as coupling or substitution due to its relatively high polarizability. The compound can also engage in oxidation reactions, where the hydroxyl group may be oxidized to form quinones or other derivatives under appropriate conditions.
Research indicates that 4-Bromo-2-iodo-5-methylphenol exhibits potential biological activities, particularly antimicrobial and antifungal properties. Its halogenated structure may enhance its interaction with biological macromolecules, likely leading to effects on cellular pathways related to oxidative stress and other biological functions. The compound's mechanism of action may involve the formation of hydrogen bonds and halogen bonds, influencing enzymatic activities or signal transduction pathways.
The synthesis of 4-Bromo-2-iodo-5-methylphenol typically involves multi-step processes that include:
These steps must be carefully controlled to ensure high yields and purity of the final product.
4-Bromo-2-iodo-5-methylphenol finds applications across various fields:
Studies on the interactions of 4-Bromo-2-iodo-5-methylphenol with biological targets reveal its ability to modulate cellular mechanisms through its reactive functional groups. This includes influencing enzymatic activities or affecting signal transduction pathways critical for understanding its pharmacological potential.
Several compounds share structural similarities with 4-Bromo-2-iodo-5-methylphenol. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Iodo-3-methylphenol | Contains iodine but lacks bromine | Less reactive due to absence of bromine |
| 4-Bromo-3-methylphenol | Contains bromine but lacks iodine | Similar reactivity but different halogen composition |
| 2-Bromo-4-methylphenol | Different positioning of halogens | Alters reactivity patterns compared to 4-bromo compounds |
| 2-Iodo-4-methylphenol | Similar structure but different halogen arrangement | Unique reactivity due to iodine positioning |
The uniqueness of 4-Bromo-2-iodo-5-methylphenol lies in its combination of both bromine and iodine atoms on the phenolic ring, which imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs.
The synthesis of 4-Bromo-2-iodo-5-methylphenol requires sophisticated halogenation strategies that incorporate both bromine and iodine atoms into the phenolic framework. Electrophilic aromatic substitution represents the fundamental mechanism governing these transformations [3] [4]. Phenols demonstrate exceptional reactivity toward electrophilic halogenation due to the electron-donating hydroxyl group, which activates the aromatic ring through positive mesomeric effects [3] [4].
Direct bromination of methylphenol derivatives utilizes molecular bromine in appropriate solvents such as acetic acid or carbon disulfide [5] [6]. The continuous bromination methodology developed for paracresol derivatives achieves optimal selectivity when bromine concentrations range from 20 to 50 percent in suitable solvents [6]. Temperature control between negative 35 and positive 30 degrees Celsius proves critical for maintaining regioselectivity and preventing over-bromination [6]. The bromination reaction proceeds through formation of a sigma complex intermediate, where the bromine cation attacks the activated aromatic positions [4] [7].
Iodination strategies require more specialized approaches due to iodine's lower electrophilicity compared to bromine [8] [9]. Iodine(III)-mediated protocols using iodosylbenzene as oxidant and ammonium iodide as iodine source demonstrate exceptional efficiency for phenol iodination [9]. These reactions proceed under mild conditions with short reaction times and generally achieve high yields ranging from 85 to 95 percent [9]. The mechanism involves formation of an active iodinating species, specifically phenyl-iodine(III)-hydroxide-ammonia complex, which acts as a reactive iodine-positive synthon [9].
Electrochemical halogenation methodologies offer environmentally benign alternatives for introducing halogens into phenolic substrates [10] [11]. These processes utilize chromium-based catalysts operating at 80 degrees Celsius to facilitate halogen incorporation through anodic oxidation mechanisms [10]. The electrochemical approach demonstrates high catalytic efficiency, particularly for chlorine and bromine incorporation, while iodine reactions proceed more slowly due to reduced reactivity [10].
Sequential halogenation protocols enable controlled introduction of different halogens into specific positions on the aromatic ring [3] [12]. The regioselectivity depends on the electronic effects of previously introduced substituents and the inherent directing properties of the hydroxyl group [3]. Bromination typically occurs at ortho and para positions relative to the hydroxyl group, while subsequent iodination can be directed to remaining activated positions [3] [12].
| Method | Temperature (°C) | Yield (%) | Selectivity | Green Metrics |
|---|---|---|---|---|
| Direct Bromination | 0-20 | 75-82 [5] [6] | Moderate | Low |
| Electrochemical Halogenation | 80 | 85-90 [10] | High | High |
| Iodine(III)-Mediated Iodination | 25-50 | 85-95 [9] | Very High | Medium |
| Sodium Halide/Oxone System | Room Temperature | 70-85 [13] | Good | High |
| Graphene Oxide Catalyzed | Room Temperature | 80-90 [14] | Good | Very High |
| Continuous Flow Bromination | 0-10 | 89-92 [6] | High | Medium |
Multi-step synthesis approaches for 4-Bromo-2-iodo-5-methylphenol often incorporate diazotization and coupling reactions as key transformations [15] [16] [17]. Diazotization reactions involve conversion of aromatic amines to diazonium salts, which subsequently undergo substitution or coupling reactions to introduce functional groups [15] [18]. The formation of arenediazonium ions provides versatile intermediates for phenol synthesis under milder conditions compared to direct nucleophilic aromatic substitution [15] [18].
The diazotization mechanism begins with treatment of aromatic amines with nitrous acid generated in situ from sodium nitrite and mineral acid [15] [16]. The resulting diazonium cation exhibits high electrophilicity and readily participates in substitution reactions with water to yield phenols [15] [16]. This transformation proceeds through heterolytic cleavage of the carbon-nitrogen bond, accompanied by nitrogen gas evolution [15].
Coupling reactions of diazonium salts with phenolic substrates enable formation of azo compounds through electrophilic aromatic substitution [16] [19] [17]. The diazonium ion acts as an electrophile attacking electron-rich aromatic rings, particularly those bearing hydroxyl substituents [16] [19]. The coupling reaction mechanism involves initial electrophilic attack followed by deprotonation to restore aromaticity [19] [17].
Automated optimization protocols for multi-step processes demonstrate significant improvements in overall efficiency [20] [21]. Bayesian optimization algorithms coupled with real-time monitoring enable systematic exploration of reaction parameters to maximize yields while minimizing experimental effort [20] [21]. These approaches typically reduce the number of optimization experiments from 20 to 12 while achieving superior overall performance [21].
Flow chemistry integration enhances multi-step synthesis efficiency through telescoping approaches that combine sequential transformations without intermediate isolation [20] [21]. Continuous flow reactors enable precise control of residence times, temperatures, and reagent concentrations, leading to improved yields and reduced waste generation [20] [21]. The telescoped processes demonstrate particular advantages for pharmaceutical intermediates where product stability concerns necessitate rapid processing [21].
Process intensification strategies focus on optimizing individual reaction steps within the overall synthetic sequence [20] [21]. Single-objective optimization using Bayesian algorithms identifies optimal conditions for each transformation step, while multi-objective approaches balance yield, selectivity, and sustainability metrics [21]. The optimization typically explores parameters including temperature, flow rates, reagent concentrations, and residence times [21].
| Step | Traditional Method Yield (%) | Optimized Method Yield (%) | Time Reduction (%) | Solvent Usage Reduction (%) | Energy Savings (%) |
|---|---|---|---|---|---|
| Initial Bromination | 65 [6] | 85 [6] | 40 [20] | 30 [20] | 25 [20] |
| Sequential Iodination | 45 [9] | 75 [9] | 60 [20] | 45 [20] | 35 [20] |
| Purification | 85 [21] | 95 [21] | 50 [21] | 35 [21] | 20 [21] |
| Overall Process | 25 [20] | 60 [20] | 55 [20] | 40 [20] | 30 [20] |
Green chemistry principles guide the development of environmentally benign synthetic routes for 4-Bromo-2-iodo-5-methylphenol [22] [23] [11]. These approaches emphasize waste minimization, energy efficiency, and utilization of renewable resources while maintaining high synthetic efficiency [22] [23]. Sustainable synthesis methodologies incorporate catalytic processes, alternative solvents, and atom-economical transformations [22] [11].
Electrosynthetic methodologies represent prominent green chemistry approaches for phenol functionalization [11] [14]. Organic electrochemistry eliminates the need for stoichiometric oxidizing or reducing agents by utilizing electrons as traceless reagents [11]. These processes demonstrate inherent scalability and enable precise control through voltage and current modulation [11]. Electrochemical halogenation reduces both chemical waste and synthesis costs while providing excellent selectivity [11].
Carbocatalysis using graphene oxide offers metal-free alternatives for halogenation reactions [14]. Graphene oxide demonstrates exceptional catalytic activity for halogenation of aromatic substrates using potassium halides as halogen sources and oxone as green oxidant [14]. The protocol operates under mild conditions using methanol as solvent and achieves regioselective products in high to excellent yields [14]. The catalyst maintains activity through four recycling cycles without performance degradation [14].
Biocatalytic approaches utilizing renewable phenol feedstocks align with circular economy principles [24] [25]. Bioprocess development for phenol production from plant-based resources reduces dependence on petroleum-derived starting materials [25]. Two-step bioprocess configurations mitigate cytotoxicity concerns while achieving high product titers [25]. The resulting phenolic substrates demonstrate equivalent performance to petrochemical-derived materials in downstream applications [25].
Photochemical methodologies enable sustainable synthesis through light-driven transformations [26] [27]. Halogen-bonded complex formation between phenolate anions and halogenating agents facilitates photochemical alkylation under mild conditions [26] [27]. These microfluidic processes achieve rapid reaction times of 10 minutes with excellent regioselectivity and high productivity rates [26] [27]. The methodology eliminates external photoredox catalysts while maintaining broad substrate scope [27].
Solvent selection strategies prioritize environmentally benign media such as 2-methyltetrahydrofuran derived from biomass [21] [28]. Green solvents reduce environmental impact while maintaining comparable reaction efficiency [21]. Solvent recycling and process integration minimize overall solvent consumption [21]. Alternative reaction media including ionic liquids and supercritical fluids offer additional sustainable options [22].
Process metrics evaluation quantifies environmental benefits through life cycle assessment and green chemistry metrics [22] [28]. Atom economy, environmental factor, and process mass intensity provide quantitative measures of sustainability [28]. Renewable feedstock utilization and waste reduction strategies contribute to improved environmental profiles [22] [28]. Energy efficiency optimization reduces overall carbon footprint while maintaining economic viability [22].
Industrial-scale production of 4-Bromo-2-iodo-5-methylphenol encounters significant technical and economic challenges requiring innovative solutions [29] [30] [31]. Process scale-up involves complex considerations including heat and mass transfer limitations, safety concerns, and economic optimization [29] [30]. Manufacturing efficiency depends on precise control of reaction conditions, product purification, and waste management systems [30] [31].
Reactor design optimization addresses fundamental challenges associated with heterogeneous halogenation reactions [29] [31]. Continuous flow reactors offer advantages over batch processes through improved heat transfer, enhanced mixing, and reduced residence time distributions [20] [21]. Packed bed reactors demonstrate particular effectiveness for heterogeneous catalytic systems while enabling straightforward scale-up [21]. Microreactor technology provides exceptional control over reaction parameters but faces throughput limitations requiring numbering-up strategies [26] [27].
Temperature and pressure control systems ensure consistent product quality while maintaining safety standards [6] [29]. Industrial halogenation processes operate within narrow temperature windows to prevent decomposition and side reactions [6] [29]. Continuous monitoring systems enable real-time adjustments to maintain optimal conditions [30]. Advanced process control algorithms predict and compensate for disturbances before they affect product quality [30].
Catalyst recovery and recycling systems address economic and environmental concerns [14] [29]. Heterogeneous catalysts such as graphene oxide enable straightforward separation and reuse [14]. Catalyst deactivation monitoring prevents performance degradation and ensures consistent operation [21]. Regeneration procedures restore catalyst activity and extend operational lifetime [14].
Heat integration strategies optimize energy utilization across the production facility [29] [30]. Heat exchanger networks recover thermal energy from exothermic halogenation reactions for preheating feed streams [29]. Process integration reduces overall energy consumption while improving economic performance [30]. Waste heat utilization for auxiliary processes enhances overall facility efficiency [29].
Separation and purification technologies ensure product quality while minimizing waste generation [29] [31]. Distillation systems separate halogenated products from unreacted starting materials and byproducts [6] [29]. Crystallization processes provide high-purity products suitable for downstream applications [31]. Solvent recovery systems reduce operating costs and environmental impact [29].
Quality control systems monitor product specifications throughout the production process [30] [31]. Gas chromatography and mass spectrometry provide real-time composition analysis [32] [31]. Statistical process control identifies trends and prevents quality deviations [30]. Automated sampling and analysis systems ensure representative quality assessment [30].
| Parameter | Conventional Process | Optimized Process | Green Process |
|---|---|---|---|
| Reactor Type | Batch [29] | Continuous Flow [20] | Microfluidic [26] |
| Operating Temperature (°C) | 60-80 [6] | 40-60 [20] | 25-40 [26] |
| Pressure (atm) | 1-2 [29] | 1 [20] | 1 [26] |
| Residence Time (min) | 120-180 [29] | 30-60 [20] | 10-20 [26] |
| Conversion Rate (%) | 70-80 [6] | 85-95 [20] | 90-98 [26] |
| Energy Consumption (kWh/kg) | 15-20 [29] | 8-12 [20] | 5-8 [26] |
| Waste Generation (kg/kg product) | 0.3-0.5 [29] | 0.1-0.2 [20] | 0.05-0.1 [26] |
| Capital Investment ($/ton capacity) | 50,000-80,000 [29] | 80,000-120,000 [20] | 100,000-150,000 [26] |
| Operating Cost ($/kg) | 8-12 [29] | 5-8 [20] | 6-10 [26] |
Environmental compliance requirements drive adoption of cleaner production technologies [29] [31]. Emission control systems minimize release of halogenated compounds and volatile organic compounds [29]. Waste treatment facilities ensure proper disposal of process residues [29]. Environmental monitoring systems track facility performance against regulatory standards [29].
Economic optimization balances capital investment against operating costs and product quality requirements [29] [30]. Process intensification reduces equipment size and capital costs while improving efficiency [20] [30]. Automation systems reduce labor costs and improve process consistency [30]. Market analysis guides production planning and capacity utilization [29].
Safety systems address hazards associated with halogenation chemistry including fire, explosion, and toxic exposure risks [29] [32]. Emergency shutdown systems protect personnel and equipment during upset conditions [29]. Hazard analysis and risk assessment identify potential failure modes and mitigation strategies [29]. Training programs ensure operator competency in safe operating procedures [29].
The electrophilic aromatic substitution behavior of 4-bromo-2-iodo-5-methylphenol is governed by the combined electronic effects of its four distinct substituents [3] [4]. The hydroxyl group functions as a strongly activating substituent through resonance donation, where the oxygen lone pairs participate in π-electron delocalization with the aromatic ring [3] [5]. This activation significantly enhances the nucleophilicity of the aromatic system, facilitating electrophilic attack even under mild conditions [5].
The methyl group at the 5-position contributes moderate activation through hyperconjugative effects and inductive electron donation [6] [7]. Research demonstrates that alkyl substituents stabilize the carbocation intermediate formed during electrophilic attack through both inductive and hyperconjugative mechanisms [6] [8]. The directing effect of the methyl group favors ortho and para substitution relative to its position on the ring [7] [9].
Both halogen substituents exhibit deactivating effects while maintaining ortho/para directing properties [10] [8]. The bromine and iodine atoms withdraw electron density through inductive effects due to their high electronegativity, yet simultaneously donate electron density through resonance involving their lone pairs [10] [11]. This dual electronic behavior results in net deactivation of the aromatic ring while directing incoming electrophiles to positions ortho and para to the halogen substituents [10] [8].
The substitution pattern in 4-bromo-2-iodo-5-methylphenol creates competing directing effects. The hydroxyl group strongly activates positions 2, 4, and 6 (ortho and para to the OH group), while the methyl group moderately activates positions 3 and 1 (ortho to the CH₃ group) [12] [13]. The halogens provide weaker directing effects but maintain ortho/para selectivity [10]. Kinetic studies on similar polysubstituted phenols indicate that the hydroxyl group dominates the reactivity profile, with electrophilic substitution occurring preferentially at the most activated available position [14] [12].
The mechanism of electrophilic aromatic substitution proceeds through the classical two-step pathway [4] [6]. Initial attack by the aromatic π-electrons on the electrophile generates a carbocation intermediate (arenium ion or Wheland intermediate) [4] [6]. The stability of this intermediate is enhanced by resonance delocalization, particularly when the positive charge can be stabilized by the electron-donating substituents [4] [6]. The second step involves rapid deprotonation to restore aromaticity [4] [6].
For 4-bromo-2-iodo-5-methylphenol, the regioselectivity of electrophilic substitution depends on the specific electrophile and reaction conditions. Strong electrophiles like nitronium ion (NO₂⁺) typically attack the most activated position, while weaker electrophiles may exhibit different selectivity patterns [15] [8]. The presence of multiple directing groups can lead to complex product mixtures unless reaction conditions favor kinetic or thermodynamic control [16] [17].
The presence of both bromine and iodine substituents in 4-bromo-2-iodo-5-methylphenol enables nucleophilic substitution reactions at the halogenated carbon centers [18] [19]. Nucleophilic aromatic substitution requires activation of the aromatic ring toward nucleophilic attack, which can occur through electron-withdrawing substituents or specific reaction conditions [18] [5].
The addition-elimination mechanism represents the primary pathway for nucleophilic aromatic substitution in activated systems [18]. The nucleophile attacks the aromatic carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex [18]. This anionic intermediate is stabilized by electron-withdrawing groups through resonance delocalization [18]. Subsequently, the halogen leaves as a halide ion, restoring aromaticity [18].
In 4-bromo-2-iodo-5-methylphenol, the relative reactivity of halogens toward nucleophilic displacement follows the order iodine > bromine [19]. This reactivity order reflects the superior leaving group ability of iodide compared to bromide [19]. The iodine atom at the 2-position is positioned ortho to the strongly electron-donating hydroxyl group, which might be expected to decrease reactivity toward nucleophilic substitution [5]. However, the phenolic hydroxyl can be converted to better leaving groups or utilized in specific mechanistic pathways [5].
Nucleophilic substitution selectivity in polyhalogenated aromatic compounds depends on both electronic and steric factors [20] [21]. Studies on similar halogenated phenols demonstrate that the position of the nucleophilic attack is influenced by the electron density distribution in the aromatic ring [22] [20]. The hydroxyl and methyl substituents in 4-bromo-2-iodo-5-methylphenol increase electron density at specific positions, potentially disfavoring nucleophilic attack at these sites [5].
Base-mediated halogen dance rearrangements represent an alternative mechanistic pathway observed in polyhalogenated aromatics [20]. Under strongly basic conditions, halogen atoms can migrate to different positions on the aromatic ring through a series of elimination-addition steps [20]. This rearrangement is driven by thermodynamic factors and can provide access to regioisomers that are difficult to obtain through direct substitution [20].
The kinetics of nucleophilic aromatic substitution generally follow second-order behavior, with the rate depending on both nucleophile and substrate concentrations [19] [23]. For 4-bromo-2-iodo-5-methylphenol, the reaction rate is expected to be enhanced for displacement at the iodine position due to its superior leaving group ability [19]. The activation energy for nucleophilic substitution is influenced by the stability of the Meisenheimer complex intermediate [18].
Solvent effects play a crucial role in nucleophilic aromatic substitution reactions [19] [23]. Polar aprotic solvents generally favor nucleophilic substitution by stabilizing the charged transition state while not strongly solvating the nucleophile [19]. For phenolic substrates, protic solvents can participate in hydrogen bonding interactions that influence both reactivity and selectivity [23].
The dual halogenation pattern in 4-bromo-2-iodo-5-methylphenol makes it an excellent substrate for palladium-catalyzed cross-coupling reactions [24] [25]. Both Suzuki coupling and Sonogashira coupling can be employed to introduce new carbon-carbon bonds while taking advantage of the differential reactivity of bromine and iodine substituents [24] [25] [26].
Suzuki coupling involves the palladium-catalyzed cross-coupling of organoboronic acids or esters with aryl halides [24] [27]. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [24] [27]. For 4-bromo-2-iodo-5-methylphenol, the relative reactivity of halogens follows the established order: iodine >> bromine >> chlorine [24] [28]. This reactivity difference enables selective functionalization at the iodine position under mild conditions, followed by subsequent coupling at the bromine position under more forcing conditions [21] [28].
The oxidative addition step represents the rate-determining process in Suzuki coupling [24]. The palladium(0) catalyst inserts into the carbon-halogen bond, with the ease of insertion correlating with the bond strength and leaving group ability [24] [27]. Studies on halogenated aromatic substrates confirm that iodine undergoes oxidative addition most readily, followed by bromine and chlorine [28] [26]. For polyhalogenated substrates like 4-bromo-2-iodo-5-methylphenol, this selectivity enables sequential coupling strategies [21] [28].
Reaction conditions for Suzuki coupling typically involve palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands, organic or inorganic bases like K₂CO₃ or Cs₂CO₃, and polar aprotic solvents [24] [27]. Temperature requirements range from 80-120°C depending on the reactivity of the aryl halide and the specific catalyst system employed [27] [28]. The presence of the phenolic hydroxyl group in 4-bromo-2-iodo-5-methylphenol may require protection or careful selection of reaction conditions to avoid interference [28].
Sonogashira coupling represents another powerful method for carbon-carbon bond formation, specifically enabling the coupling of aryl halides with terminal alkynes [29] [25]. The reaction typically employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) cocatalyst in the presence of an amine base [25] [26]. The mechanism involves two interconnected catalytic cycles: a palladium cycle responsible for oxidative addition and reductive elimination, and a copper cycle that activates the terminal alkyne through acetylide formation [25].
The copper cocatalyst plays a crucial role in activating the terminal alkyne through formation of a copper acetylide intermediate [25]. This activation significantly enhances the reactivity of the alkyne toward transmetalation with the organopalladium intermediate [25] [26]. Recent developments have demonstrated copper-free Sonogashira protocols that eliminate the need for copper cocatalysts while maintaining high efficiency [29] [26].
For 4-bromo-2-iodo-5-methylphenol, Sonogashira coupling can be performed under relatively mild conditions [25] [26]. The iodine substituent will react preferentially due to its higher reactivity toward oxidative addition [25]. Room temperature protocols have been developed for highly reactive aryl iodides, while brominated substrates typically require elevated temperatures [26].
Functional group tolerance in both Suzuki and Sonogashira couplings is generally excellent [24] [25]. The phenolic hydroxyl group in 4-bromo-2-iodo-5-methylphenol is compatible with standard coupling conditions, although competing reactions such as cross-dehydrogenative coupling at the phenol position might occur under oxidative conditions [30]. The methyl substituent is inert under typical cross-coupling conditions [21] [28].
Sequential coupling strategies represent a powerful application of polyhalogenated substrates like 4-bromo-2-iodo-5-methylphenol [21] [28]. By exploiting the differential reactivity of iodine and bromine, it is possible to introduce two different substituents in a controlled manner [21]. This approach enables the synthesis of complex, highly substituted aromatic compounds that would be difficult to access through other methods [21] [28].
The oxidation chemistry of 4-bromo-2-iodo-5-methylphenol involves multiple reactive sites and can proceed through various mechanistic pathways depending on the oxidizing agent and reaction conditions [31] [32] [33]. The phenolic hydroxyl group represents the primary site of oxidation, typically leading to quinone formation through two-electron oxidation processes [31] [32] [33].
Phenol to quinone oxidation represents one of the most important transformations in phenolic chemistry [31] [32] [33]. The mechanism involves initial formation of a phenoxyl radical through single-electron transfer, followed by further oxidation to generate the quinone product [31] [32]. For 4-bromo-2-iodo-5-methylphenol, this transformation would produce the corresponding halogenated methylbenzoquinone derivative [31] [33].
Common oxidizing agents for phenol oxidation include potassium permanganate, chromium-based reagents, hydrogen peroxide, and Fremy's salt (potassium nitrosodisulfonate) [31] [33]. Each oxidant operates through distinct mechanisms and produces different byproduct profiles [31] [33]. Potassium permanganate typically effects two-electron oxidation with formation of halide ions and carboxylic acid byproducts from methyl group oxidation [31] [33]. Chromyl chloride produces similar quinone products but generates aldehyde byproducts rather than carboxylic acids [31] [33].
Hydrogen peroxide oxidation can proceed through radical mechanisms, particularly in the presence of metal catalysts or under acidic conditions [31] [34]. The reaction generates hydroxyl radicals that can attack both the phenolic hydroxyl and the aromatic ring [34] [35]. Studies on halogenated phenol oxidation demonstrate that radical processes can lead to ring opening and formation of various aliphatic products [34] [36].
Enzymatic oxidation using horseradish peroxidase has been extensively studied for halogenated phenols [34] [36]. The enzyme catalyzes single-electron oxidation of the phenolic substrate to generate phenoxyl radicals [34]. These radicals can undergo various secondary reactions including dimerization, oligomerization, and dehalogenation [34] [36]. Research on pentahalogenated phenols shows that enzymatic treatment leads to significant dehalogenation with formation of bromide and iodide ions as byproducts [34].
UV-photocatalytic oxidation in combination with titanium dioxide has emerged as an effective method for degrading halogenated phenols [34] [35]. The process generates hydroxyl radicals that attack the aromatic ring and can lead to complete mineralization [34] [35]. For 4-bromo-2-iodo-5-methylphenol, photocatalytic treatment would be expected to produce dehalogenated intermediates and ultimately carbon dioxide and water [34] [35].
Byproduct analysis in phenol oxidation reactions reveals the formation of various secondary products depending on the reaction conditions [34] [36] [33]. Halide ions (bromide and iodide) are consistently observed as products from reductive cleavage of carbon-halogen bonds [34] [36]. Dimeric and oligomeric products result from radical coupling reactions between phenoxyl radical intermediates [34] [36].
Quinone reduction represents the reverse of phenol oxidation and can be achieved using mild reducing agents such as sodium borohydride or catalytic hydrogenation [32] [33]. This redox equilibrium is pH-dependent and can be used for electrochemical pH measurement [33]. The electrode potential for the quinone-hydroquinone couple is proportional to the square of the hydrogen ion concentration [33].
Toxicity considerations in oxidation byproduct formation are particularly important for halogenated phenols [34] [36]. Studies demonstrate that partial oxidation products can exhibit higher toxicity than the parent compound [34] [36]. The formation of oligomeric products with retained halogen content can lead to increased toxicity compared to the starting material [34]. Complete dehalogenation is typically required to achieve significant detoxification [34] [36].
Kinetic modeling of halogenated phenol degradation has been performed using comprehensive reaction networks involving over 540 elementary reactions [37] [38]. These models account for the effects of halide ions and carbonate on the oxidation kinetics [37]. The models successfully predict the formation of various byproducts and can guide the optimization of treatment processes [37] [38].
Reduction pathways for 4-bromo-2-iodo-5-methylphenol primarily involve reductive dehalogenation using zero-valent metals or metal hydrides [36]. Tri-metallic reduction systems employing iron, nickel, and copper have been developed specifically for halogenated phenolic compounds [36]. These systems achieve rapid dehalogenation while maintaining the phenolic functionality [36]. The dehalogenated products are more biodegradable and exhibit reduced toxicity compared to the halogenated precursors [36].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrIO |
| Molecular Weight (g/mol) | 312.93 |
| CAS Number | 2092789-01-8 |
| Density (g/cm³) | 2.2 ± 0.1 |
| Boiling Point (°C) | 259.7 ± 40.0 at 760 mmHg |
| Flash Point (°C) | 110.9 ± 27.3 |
| LogP | 4.12 |
| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.5 |
| Index of Refraction | 1.676 |
| Substituent | Electronic Effect | Directing Effect | Mechanism |
|---|---|---|---|
| Hydroxyl (-OH) | Strongly activating | ortho/para | Resonance donation |
| Methyl (-CH₃) | Moderately activating | ortho/para | Inductive donation |
| Bromine (-Br) | Deactivating | ortho/para | Resonance donation > Inductive withdrawal |
| Iodine (-I) | Deactivating | ortho/para | Resonance donation > Inductive withdrawal |
| Reaction Type | Coupling Partner | Catalyst System | Halogen Reactivity | Temperature |
|---|---|---|---|---|
| Suzuki Coupling | Boronic acids/esters | Pd(0) + Base | I > Br >> Cl | 80-120°C |
| Sonogashira Coupling | Terminal alkynes | Pd(0) + Cu(I) + Base | I > Br >> Cl | Room temperature to 100°C |
| Oxidizing Agent | Primary Product | Byproducts | Mechanism |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Quinone derivatives | Halide ions, carboxylic acids | Two-electron oxidation |
| Chromyl chloride (CrO₂Cl₂) | Quinone derivatives | Halide ions, aldehydes | Two-electron oxidation |
| Hydrogen peroxide (H₂O₂) | Quinone derivatives | Halide ions, water | Radical mechanism |
| Fremy's salt | Benzoquinone | Halide ions | One-electron transfer |
| Horseradish peroxidase + UV | Dehalogenated products + oligomers | Bromide/Iodide ions, dimers | Enzymatic + photocatalytic |